N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
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Overview
Description
“N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” is a chemical compound with the CAS number 21948-96-9 . It has a molecular weight of 628.69 . It is similar to “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride”, which has a CAS number of 174093-76-6 .
Synthesis Analysis
The synthesis of a similar compound, “N1- (4-boronobenzyl)-N3- (4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium”, has been reported . It involves the reaction of 4.6 mmol/L 4- (bromomethyl) phenylboronic acid (1 g) and 1.5 mmol/L TMPA (0.2 g) in 40 mL DMF. The solution is stirred at 60 °C for 24 hours, after which the mixture is poured into 100 mL of tetrahydrofuran for filtration, and washed three times with tetrahydrofuran .Molecular Structure Analysis
The molecular formula of “this compound” is C31H68Br2N2 . The InChI code for the chloride version of this compound is 1S/C31H68N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-28-32 (3,4)30-27-31-33 (5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 .Mechanism of Action
While the specific mechanism of action for “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” is not available, similar compounds have been shown to be ROS responsive . They can be used to create microneedles that can penetrate the skin and slowly respond to ROS in the wound environment to dissolve and release antimicrobial substances, inhibiting bacterial colonization of the wound and promoting wound healing .
Future Directions
The future directions for “N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide” and similar compounds could involve their use in medical applications. For example, they could be used to create microneedles for wound healing applications . These microneedles can penetrate the skin and slowly respond to ROS in the wound environment to dissolve and release antimicrobial substances, inhibiting bacterial colonization of the wound and promoting wound healing .
Properties
IUPAC Name |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dibromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-28-32(3,4)30-27-31-33(5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXONOSPUGUBT-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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